molecular formula C18H14O3 B14419146 1,2-Dihydrochrysene-1,2,3-triol CAS No. 84498-35-1

1,2-Dihydrochrysene-1,2,3-triol

Cat. No.: B14419146
CAS No.: 84498-35-1
M. Wt: 278.3 g/mol
InChI Key: RLSOUBJJKOWGAT-UHFFFAOYSA-N
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Description

1,2-Dihydrochrysene-1,2,3-triol is a chemical compound that belongs to the class of organic compounds known as triols. Triols are characterized by the presence of three hydroxyl groups (-OH) attached to the carbon atoms. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and has significant importance in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrochrysene-1,2,3-triol typically involves the dihydroxylation of chrysene derivatives. One common method is the stereoselective synthesis from α, β-unsaturated acylsilanes. The oxidation of an olefin moiety with osmium tetroxide proceeds smoothly to give the corresponding dihydroxyacylsilanes. The protection of the hydroxyl groups followed by a nucleophilic reaction to the silyl carbonyl group yields the silylated triol derivatives with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrochrysene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,2-Dihydrochrysene-1,2,3-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Dihydrochrysene-1,2,3-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate biological activities and influence the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trihydroxybenzene: Another triol with similar hydroxyl group arrangement but different aromatic structure.

    1,2,3-Trihydroxypropane: A simpler triol with three hydroxyl groups attached to a propane backbone.

Uniqueness

1,2-Dihydrochrysene-1,2,3-triol is unique due to its polycyclic aromatic structure combined with three hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

84498-35-1

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

1,2-dihydrochrysene-1,2,3-triol

InChI

InChI=1S/C18H14O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-9,17-21H

InChI Key

RLSOUBJJKOWGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C(C4O)O)O

Origin of Product

United States

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